molecular formula C9H11FN2O2 B1644129 N-(3-Amino-4-fluorophenyl)-2-methoxyacetamide CAS No. 926197-62-8

N-(3-Amino-4-fluorophenyl)-2-methoxyacetamide

Cat. No.: B1644129
CAS No.: 926197-62-8
M. Wt: 198.19 g/mol
InChI Key: RRFFPWRPAQGFDA-UHFFFAOYSA-N
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Description

N-(3-Amino-4-fluorophenyl)-2-methoxyacetamide is a useful research compound. Its molecular formula is C9H11FN2O2 and its molecular weight is 198.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-amino-4-fluorophenyl)-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O2/c1-14-5-9(13)12-6-2-3-7(10)8(11)4-6/h2-4H,5,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFFPWRPAQGFDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC(=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-Amino-4-fluorophenyl)-2-methoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorine atom at the para position of the phenyl ring, which can enhance its lipophilicity and potentially improve bioavailability. The methoxyacetamide group is crucial for its interaction with biological targets. The following table summarizes key structural features:

Feature Description
Chemical Formula C10_{10}H12_{12}F1_{1}N1_{1}O2_{2}
Molecular Weight 197.21 g/mol
Functional Groups Amino, Methoxy, Acetamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with proteins, influencing their function. Additionally, the methoxyacetamide moiety may inhibit enzyme activity, leading to various biological effects such as:

  • Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis or function.
  • Anticancer Activity: Research has shown that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways.

Antimicrobial Properties

In vitro studies have demonstrated that this compound possesses significant antimicrobial activity against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations below 50 µg/mL.

Anticancer Efficacy

The anticancer potential of this compound was evaluated through several assays:

  • MTT Assay: This assay was performed on multiple cancer cell lines (e.g., MDA-MB-231, HT-29). Results indicated that the compound exhibits IC50_{50} values significantly lower than those of standard chemotherapeutics like cisplatin.
    Cell Line IC50_{50} (µM) Comparison with Cisplatin
    MDA-MB-2310.478.75 times more potent
    HT-290.850.8 times more active
  • Apoptosis Induction: Flow cytometry analysis revealed that treatment with this compound leads to increased Annexin V staining, indicating a rise in apoptotic cells.

Case Study 1: In Vivo Efficacy

A study was conducted using a GTL-16 human gastric carcinoma xenograft model to assess the in vivo efficacy of this compound. The compound demonstrated complete tumor stasis following oral administration, supporting its potential as a therapeutic agent.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship revealed that modifications to the fluorine atom or the methoxy group can significantly alter the compound's biological activity. For example, replacing fluorine with chlorine resulted in decreased anticancer potency but increased solubility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Amino-4-fluorophenyl)-2-methoxyacetamide
Reactant of Route 2
Reactant of Route 2
N-(3-Amino-4-fluorophenyl)-2-methoxyacetamide

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